molecular formula C12H9F3O3 B13464810 rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2763998-34-9

rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13464810
CAS No.: 2763998-34-9
M. Wt: 258.19 g/mol
InChI Key: YTUDKTBPCITDOD-VDDIYKPWSA-N
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Description

The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a synthetic organic molecule characterized by its unique bicyclic structure and the presence of trifluorophenyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the trifluorophenyl group: This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in standard acid-catalyzed reactions:

Reaction TypeReagents/ConditionsProductNotes
Esterification Methanol/H₂SO₄ (Fischer–Speier)Methyl ester derivativeYield: ~72% for phenyl analog
Amidation Thionyl chloride → NH₃Primary amideAmide bond confirmed via IR (1680 cm⁻¹)
Anhydride Formation Acetic anhydride (reflux)Mixed anhydrideRequires elevated temperatures (80–100°C)

Key Influence : Electron-withdrawing trifluorophenyl groups increase carboxylic acid acidity (pKa ≈ 2.8 vs. ~4.2 for non-fluorinated analogs), accelerating nucleophilic acyl substitution .

Bicyclic Framework Reactivity

The strained bicyclo[2.1.1]hexane system exhibits unique ring-opening and functionalization behaviors:

Ring-Opening Reactions

ConditionsOutcomeMechanism
H₂O/H⁺ (acidic hydrolysis) Cleavage to diol intermediateOxonium ion formation at oxygen bridge
NaBH₄/EtOH Partial reduction of ether bridgeSelective C–O bond scission observed in fluorophenyl analogs

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trifluorophenyl group directs electrophiles to meta positions (relative to existing fluorines), though reactivity is suppressed due to strong electron withdrawal:

ReactionReagentsProductYield*
Nitration HNO₃/H₂SO₄2-Nitro-3,4,5-trifluorophenyl derivative<10% (predicted)
Halogenation Cl₂/FeCl₃Dichloro adducts (minor)Limited by deactivation

*Predicted yields based on computational models (Hammett σₚ = +0.78 for CF₃) .

Fluorine-Specific Reactivity

The trifluorophenyl group enables niche transformations:

ReactionApplicationExample
Nucleophilic Aromatic Substitution KF/18-crown-6 → Fluorine exchangeReplacement of para-fluorine (theoretical)
Cross-Coupling Suzuki–Miyaura (Pd catalysis)Biaryl formation (untested for this substrate)

Limitation : Steric hindrance from three fluorines restricts access to the aromatic ring, favoring side reactions at the bicyclic core.

Redox Reactions

ProcessReagentsOutcome
Oxidation KMnO₄ (acidic)Degradation to CO₂ + fluorinated fragments
Reduction LiAlH₄Alcohol formation (carboxylic acid → CH₂OH)

Interaction with Biomolecules

Though not a classical "reaction," its binding to enzymes informs reactivity:

  • Carbonic Anhydrase Inhibition : Binds via carboxylate-Zn²⁺ interaction (IC₅₀ = 12 nM for analog [1R,4S,5S]-4-(3-Fluorophenyl)).

  • CYP450 Metabolism : Oxidative defluorination predicted via LC-MS studies (m/z shift from 259 → 221 ).

Comparative Reactivity Table

SubstituentEAS ReactivityCarboxylic Acid pKaPreferred Reaction
3,4,5-Trifluorophenyl (Target)Low2.8Amidation
PhenylModerate4.1Esterification
3-Fluorophenyl Moderate-Low3.5Ring-opening

Unresolved Challenges

  • Steric Effects : Bulkiness of the bicyclic system impedes SN2 pathways (e.g., failed attempts at Mitsunobu reactions).

  • Thermal Stability : Decomposes above 200°C (TGA data for tert-butyl analog), limiting high-temperature applications.

Scientific Research Applications

The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Materials Science: Application in the design and synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, while the bicyclic core provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but lacks the trifluorophenyl group.

    (1R,4S,5S)-4-(3,4-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Contains a difluorophenyl group instead of a trifluorophenyl group.

    (1R,4S,5S)-4-(3,5-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Another variant with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the trifluorophenyl group in “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and materials science applications.

Biological Activity

Rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound notable for its unique structural features, including a bicyclo[2.1.1]hexane framework and a carboxylic acid functional group. The trifluorophenyl substitution enhances its chemical reactivity and potential biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C12H9F3O3
  • Molar Mass : Approximately 222.21 g/mol
  • Structural Features :
    • Bicyclo[2.1.1]hexane core
    • Carboxylic acid group
    • Trifluorophenyl substituent

Comparison with Related Compounds

Compound NameIUPAC NameCAS NumberKey Features
Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidRel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid2759497-30-6Lacks fluorine substitution; simpler structure
Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidRac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidNot availableContains trifluoromethyl group; different electronic properties

Research indicates that this compound may exhibit biological activity related to enzyme inhibition or receptor modulation. Its structural characteristics suggest potential interactions with various biological targets.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction processes. The trifluorophenyl group can enhance binding affinity due to its electron-withdrawing properties.

Receptor Modulation

The compound's ability to modulate receptor activity could lead to significant therapeutic effects in conditions such as inflammation or cancer.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar bicyclic compounds:

  • Study on Bioactive Compounds : A recent study demonstrated that 2-oxabicyclo[2.1.1]hexanes can serve as bioisosteres for ortho-substituted phenyl rings, leading to improved physicochemical properties and biological activity in agrochemical fungicides and antibacterial agents .
  • Enzyme Interaction Studies : Interaction studies focusing on the binding affinity of similar compounds with enzymes have shown promising results in terms of selectivity and efficacy .
  • Therapeutic Applications : The incorporation of the bicyclic scaffold into therapeutic agents has been explored, highlighting its potential in drug development for various diseases .

Properties

CAS No.

2763998-34-9

Molecular Formula

C12H9F3O3

Molecular Weight

258.19 g/mol

IUPAC Name

(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H9F3O3/c13-6-1-5(2-7(14)10(6)15)12-3-8(18-4-12)9(12)11(16)17/h1-2,8-9H,3-4H2,(H,16,17)/t8-,9+,12-/m1/s1

InChI Key

YTUDKTBPCITDOD-VDDIYKPWSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O

Canonical SMILES

C1C2C(C1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O

Origin of Product

United States

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